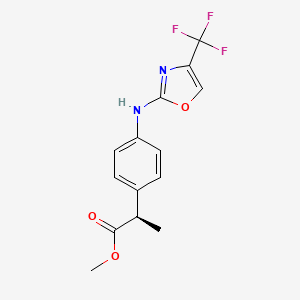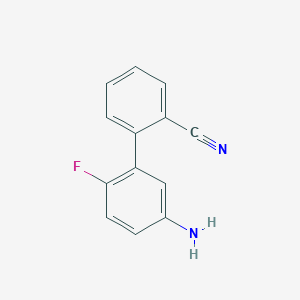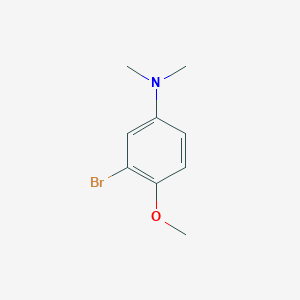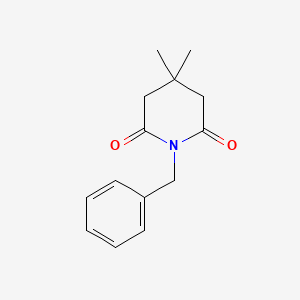
(5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one typically involves the reaction of thioamides with aldehydes or ketones under acidic or basic conditions. One common method is the condensation of thiosemicarbazide with aromatic aldehydes in the presence of glacial acetic acid as a catalyst . The reaction is usually carried out at ambient temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
化学反应分析
Types of Reactions
(5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiazolidinones.
科学研究应用
(5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Industry: Used in the synthesis of dyes, pigments, and rubber vulcanization agents.
作用机制
The mechanism of action of (5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation, and the PI3K/Akt pathway, which is involved in cell survival and proliferation.
相似化合物的比较
Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, similar to thiazolidinone but with different biological activities.
Thiazolidine: A saturated analog of thiazolidinone, lacking the double bond in the ring.
Thiazolidinedione: Contains a dione group, known for its antidiabetic properties.
Uniqueness
(5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
属性
分子式 |
C10H7NOS2 |
|---|---|
分子量 |
221.3 g/mol |
IUPAC 名称 |
5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H7NOS2/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13) |
InChI 键 |
OONWCXLYKDWKOU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B8781781.png)


![7-Bromothieno[3,2-d]pyrimidin-2-amine](/img/structure/B8781805.png)









